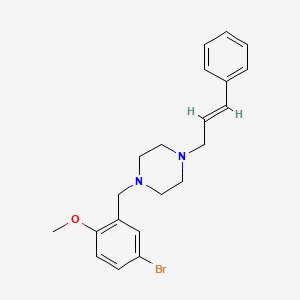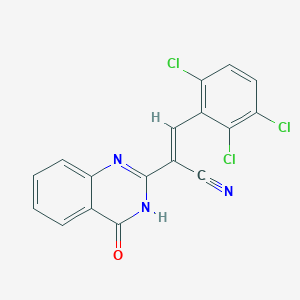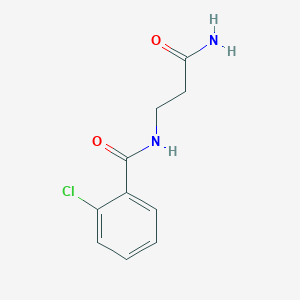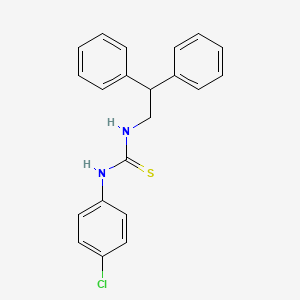
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been reported to interact with various receptors, including the opioid and cannabinoid receptors.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, it has been found to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammation process. Additionally, this compound has been reported to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. Moreover, it exhibits significant activity against several types of cancer cells, making it a promising candidate for further research. However, this compound has some limitations, including its poor solubility in water, which may affect its bioavailability.
Direcciones Futuras
Several future directions can be explored for 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One possible direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Moreover, further studies can be conducted to elucidate its mechanism of action and to identify its molecular targets. Additionally, this compound can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential.
Métodos De Síntesis
Several methods have been reported for the synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One of the most common methods is the reaction of 1-(2-methoxy-5-bromobenzyl)piperazine with cinnamaldehyde in the presence of a catalyst. Another method involves the reaction of 1-(2-methoxy-5-bromobenzyl)piperazine with 3-phenylacryloyl chloride in the presence of a base. Both methods have been reported to yield high yields of the desired product.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied extensively for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, this compound has been found to exhibit significant activity against several types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O/c1-25-21-10-9-20(22)16-19(21)17-24-14-12-23(13-15-24)11-5-8-18-6-3-2-4-7-18/h2-10,16H,11-15,17H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDCOKMVCMQHDE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-butynamide](/img/structure/B6129356.png)


![ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6129376.png)
![5-{6-[(2,3-dimethylcyclohexyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6129392.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-6-bromo-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6129401.png)


![1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6129427.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6129446.png)
![4-chloro-5-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6129453.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}amine](/img/structure/B6129455.png)